molecular formula C4H10ClNO B147630 O-Cyclobutyl-hydroxylamine hydrochloride CAS No. 137270-23-6

O-Cyclobutyl-hydroxylamine hydrochloride

Cat. No.: B147630
CAS No.: 137270-23-6
M. Wt: 123.58 g/mol
InChI Key: OGYASEGFDXUVPQ-UHFFFAOYSA-N
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Description

O-Cyclobutyl-hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a cyclobutyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

O-Cyclobutyl-hydroxylamine hydrochloride has several applications in scientific research :

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and as a probe for studying protein modifications.

    Industry: The compound is used in the production of various fine chemicals and intermediates.

Safety and Hazards

While specific safety data for O-Cyclobutyl-hydroxylamine hydrochloride was not found, hydroxylamine hydrochloride, a related compound, is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for O-Cyclobutyl-hydroxylamine hydrochloride were not found, research into hydroxylamines and their derivatives is ongoing. For instance, the catalytic reduction of oximes to hydroxylamines is an area of active research . Additionally, the potential of hydroxylamines as NO donors is being explored .

Preparation Methods

The synthesis of O-Cyclobutyl-hydroxylamine hydrochloride typically involves the reaction of cyclobutylamine with hydroxylamine hydrochloride under controlled conditions. One common method includes the following steps :

    Reaction of Cyclobutylamine with Hydroxylamine Hydrochloride: Cyclobutylamine is reacted with hydroxylamine hydrochloride in an ethanol solution. Sodium hydroxide is added to the mixture to facilitate the reaction.

    Precipitation and Purification: The reaction mixture is then added to water to precipitate the product, which is filtered and purified to obtain this compound.

Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

O-Cyclobutyl-hydroxylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can undergo substitution reactions with various electrophiles to form O-substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

O-Cyclobutyl-hydroxylamine hydrochloride can be compared with other hydroxylamine derivatives such as O-Benzylhydroxylamine hydrochloride and O-tert-Butylhydroxylamine hydrochloride . These compounds share similar reactivity but differ in their substituents, which affect their physical properties and reactivity:

    O-Benzylhydroxylamine Hydrochloride: Contains a benzyl group, making it more hydrophobic and suitable for reactions requiring aromatic substitution.

    O-tert-Butylhydroxylamine Hydrochloride: Contains a tert-butyl group, providing greater steric hindrance and stability in certain reactions.

The uniqueness of this compound lies in its cyclobutyl group, which offers a balance between steric hindrance and reactivity, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

O-cyclobutylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-6-4-2-1-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYASEGFDXUVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590292
Record name O-Cyclobutylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137270-23-6
Record name O-Cyclobutylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Cyclobutyl-hydroxylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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